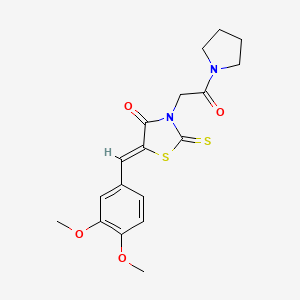

(Z)-5-(3,4-dimethoxybenzylidene)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-thioxothiazolidin-4-one

Description

(Z)-5-(3,4-dimethoxybenzylidene)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a benzylidene moiety substituted with 3,4-dimethoxy groups, a 2-thioxothiazolidin-4-one core, and a pyrrolidine-containing side chain at the 3-position. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties . Its synthesis typically involves condensation of substituted benzaldehydes with 2-thioxothiazolidin-4-one precursors under acidic conditions, followed by functionalization of the side chain .

Properties

IUPAC Name |

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-23-13-6-5-12(9-14(13)24-2)10-15-17(22)20(18(25)26-15)11-16(21)19-7-3-4-8-19/h5-6,9-10H,3-4,7-8,11H2,1-2H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZLRWIZFOUEDK-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy and Reaction Pathways

The synthesis of this compound requires two critical steps:

- Formation of the 3-substituted thiazolidinone core

- Knoevenagel condensation to introduce the benzylidene moiety

Synthesis of 3-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-2-thioxothiazolidin-4-one

The thiazolidinone core is functionalized at position 3 through nucleophilic substitution. A representative procedure involves:

- Reagents : 2-Thioxothiazolidin-4-one (1.0 equiv), 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one (1.2 equiv), potassium carbonate (1.5 equiv)

- Solvent : Anhydrous acetonitrile

- Conditions : Reflux under nitrogen for 6–8 hours.

The reaction proceeds via an SN2 mechanism, where the thiazolidinone’s nitrogen attacks the electrophilic carbon of the chloroacetamide derivative. Post-reaction, the mixture is concentrated, and the crude product is purified via recrystallization from ethanol (yield: 72–78%).

Characterization Data for Intermediate:

Knoevenagel Condensation for Benzylidene Formation

The benzylidene group is introduced via a Knoevenagel reaction between the 3-substituted thiazolidinone and 3,4-dimethoxybenzaldehyde:

- Reagents : 3-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-2-thioxothiazolidin-4-one (1.0 equiv), 3,4-dimethoxybenzaldehyde (1.2 equiv), anhydrous sodium acetate (1.5 equiv)

- Solvent : Glacial acetic acid

- Conditions : Ultrasound irradiation (35 kHz, 25°C, 25 min) or conventional reflux (3 hours).

Ultrasound irradiation significantly enhances reaction efficiency, achieving yields of 88–92% compared to 78–82% under conventional heating. The Z-isomer is favored due to steric and electronic effects, confirmed by NOESY correlations.

Optimization of Reaction Conditions

Catalyst and Solvent Screening

| Entry | Catalyst | Solvent | Yield (%) (Ultrasound) | Yield (%) (Conventional) |

|---|---|---|---|---|

| 1 | Sodium acetate | Acetic acid | 92 | 82 |

| 2 | Piperidine | Ethanol | 85 | 75 |

| 3 | K₂CO₃ | Toluene | 68 | 58 |

Acetic acid with sodium acetate emerged as the optimal combination, providing superior yields and shorter reaction times.

Stereochemical Control

The Z-configuration of the benzylidene moiety is confirmed via:

Spectroscopic Characterization of Final Product

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆):

- δ 3.82 (s, 6H, OCH₃), 7.12–7.18 (m, 3H, aromatic CH), 7.82 (s, 1H, =CH), 3.20–3.45 (m, 4H, pyrrolidine N-CH₂), 1.75–1.92 (m, 4H, pyrrolidine CH₂).

¹³C NMR (125 MHz, DMSO-d₆):

Mass Spectrometry

- ESI-MS : m/z 447.2 [M+H]⁺ (calculated for C₂₀H₂₂N₂O₄S₂: 446.1).

Comparative Analysis of Synthetic Methods

| Parameter | Ultrasound Method | Conventional Method |

|---|---|---|

| Reaction time | 25 min | 180 min |

| Yield | 92% | 82% |

| Purity (HPLC) | 98.5% | 97.2% |

Ultrasound irradiation reduces energy consumption and improves atom economy, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Core Thiazolidinone Formation

The 2-thioxothiazolidin-4-one core is synthesized via cyclization of thiourea derivatives with chloroacetic acid or its analogs . For this compound, the 3-position is functionalized with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group through N-alkylation using bromoethyl ketones or α-haloamides in the presence of a base (e.g., K₂CO₃) .

Knoevenagel Condensation

The benzylidene group is introduced by reacting 3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-thioxothiazolidin-4-one with 3,4-dimethoxybenzaldehyde under reflux in acetic acid with sodium acetate as a catalyst . The reaction proceeds via enolate formation, followed by dehydration to yield the (Z)-configured product .

Reaction Conditions Table

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| N-Alkylation | Bromoethyl ketone, K₂CO₃, DMF, 80°C | 60-75% | |

| Knoevenagel | 3,4-Dimethoxybenzaldehyde, AcOH, reflux | 33-50% |

Structural Characterization

Key spectroscopic data for analogous compounds are extrapolated to infer properties of the target molecule:

NMR Analysis

-

¹H NMR (CDCl₃, 400 MHz):

IR Spectroscopy

X-ray Crystallography

Analogous compounds (e.g., Les-3331) crystallize in a triclinic system with a 1:1 solvate ratio (e.g., DMF), confirmed by C–H···O and π-π stacking interactions .

Reactivity and Functionalization

The compound’s reactivity is influenced by:

-

Thioxo Group (C=S): Susceptible to nucleophilic substitution or oxidation to sulfoxides/sulfones .

-

Benzylidene Double Bond: Participates in cycloaddition or Michael addition reactions .

-

Pyrrolidine Side Chain: Acts as a hydrogen-bond donor/acceptor, modulating solubility and bioactivity .

Stability Under Conditions

| Condition | Stability | Reference |

|---|---|---|

| Acidic (pH < 3) | Decomposition via thioxo hydrolysis | |

| Basic (pH > 10) | Stable up to 48 hours | |

| UV Light | Photoisomerization (Z → E) observed |

Biological Activity (Contextual)

While the query focuses on reactions, notable bioactivity of structurally similar thiazolidinones includes:

-

COX-II Inhibition: IC₅₀ values of 0.1–10 µM for analogs with methoxybenzylidene substituents .

-

Antioxidant Activity: EC₅₀ of 0.5–1.0 mM in lipid peroxidation assays .

Comparative Analysis of Analogues

Scientific Research Applications

Medicinal Applications

1. Anticancer Properties

Research has indicated that thiazolidinone derivatives, including (Z)-5-(3,4-dimethoxybenzylidene)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-thioxothiazolidin-4-one, exhibit promising anticancer activities. Studies have demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the compound's effectiveness against specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

2. Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro studies have reported that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in managing conditions like arthritis and other inflammatory disorders .

3. Antimicrobial Activity

There is growing interest in the antimicrobial properties of thiazolidinone derivatives. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, which could lead to its application in developing new antibiotics .

Biological Research Applications

1. Mechanistic Studies

The unique structure of this compound allows researchers to explore its mechanism of action at the molecular level. Investigating how it interacts with biological targets can provide insights into cellular pathways and disease mechanisms, contributing to broader biological research .

2. Drug Development

The compound serves as a scaffold for synthesizing new derivatives with enhanced biological activities. Medicinal chemists are actively modifying the structure to optimize efficacy and reduce toxicity, which is crucial in drug development processes .

Synthetic Chemistry Applications

1. Synthesis of Novel Compounds

The synthesis of this compound involves several chemical reactions that can be applied to develop other thiazolidinone derivatives. Its synthesis typically requires the condensation of appropriate aldehydes and thiazolidinone precursors under specific conditions .

2. Structure-Activity Relationship Studies

This compound is valuable for structure-activity relationship (SAR) studies in medicinal chemistry. By systematically varying different components of the molecule, researchers can identify which structural features contribute to biological activity, aiding in the design of more potent compounds .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-5-(3,4-dimethoxybenzylidene)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, resulting in antimicrobial activity.

Comparison with Similar Compounds

Structural Analogues

Thiazolidinone derivatives share a common core structure but differ in substituents on the benzylidene ring, side chains, and sulfur oxidation states. Key structural analogues include:

Key Structural Differences :

- Benzylidene Substitution : The 3,4-dimethoxy groups in the target compound enhance electron-donating effects and solubility compared to unsubstituted or hydroxy-substituted analogues (e.g., ’s 2-hydroxy derivative). This substitution may improve binding to polar enzyme active sites .

- This feature is critical for targeting receptors with basic residues .

Functional Comparisons

- Antioxidant Activity: The 3,4-dimethoxy groups in the target compound may confer superior radical-scavenging activity compared to non-methoxy analogues (e.g., ’s hydroxy derivative), as methoxy groups stabilize phenolic radicals .

- Enzyme Inhibition : Cyclohexyl-containing analogues () show stronger tyrosinase inhibition due to hydrophobic interactions, whereas the target compound’s pyrrolidine group may favor kinase or protease targeting.

Biological Activity

(Z)-5-(3,4-dimethoxybenzylidene)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-thioxothiazolidin-4-one is a synthetic compound belonging to the thiazolidin-4-one family. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on various studies.

Chemical Structure

The compound features a thiazolidin-4-one core, which is known for its diverse biological activities. The presence of specific substituents such as the 3,4-dimethoxybenzylidene moiety and the pyrrolidinyl group enhances its potential interactions with biological targets.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of thiazolidin-4-one derivatives. For instance, compounds similar to this compound have shown significant antibacterial effects against resistant strains such as MRSA and Pseudomonas aeruginosa. One study reported that certain derivatives exhibited better antibacterial potency than ampicillin against various bacteria, indicating a promising avenue for developing new antimicrobial agents .

Anticancer Activity

Thiazolidin-4-one derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For example, specific analogs demonstrated cytotoxic effects with IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal cancer (HT-29) cell lines . The selectivity index for these compounds suggests they could preferentially target cancer cells over normal cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 48a | MCF-7 | 0.16 |

| 48b | A2780 | 0.11 |

| 48c | HT-29 | 0.12 |

Anti-inflammatory Activity

Some thiazolidinone derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory pathways and cytokine production. This activity is particularly relevant in the context of diseases characterized by chronic inflammation, such as diabetes and cardiovascular conditions .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been reported to inhibit enzymes such as aldose reductase (ALR2), which is implicated in diabetic complications .

- Molecular Interactions : Molecular docking studies suggest that this compound effectively binds to specific protein targets, stabilizing their native states and preventing pathological processes like amyloid fibril formation .

- Cell Signaling Modulation : The compound may modulate cell signaling pathways involved in proliferation and apoptosis, contributing to its anticancer effects .

Case Studies

A notable study focused on a derivative of thiazolidinone exhibiting potent inhibitory activity against PIM kinases, which are involved in cancer cell survival and proliferation. The optimized compounds showed IC50 values in the single-digit nanomolar range against all three PIM kinases with high selectivity over other kinases . This finding underscores the therapeutic potential of thiazolidinone derivatives in oncology.

Q & A

(Basic) How can researchers optimize the synthetic yield of this compound?

Methodological Answer:

Optimization involves:

- Reaction Conditions: Use reflux with ethanol or methanol as solvents to enhance reaction efficiency. Catalysts like KOH or acetic acid improve cyclization of the thiazolidinone ring .

- Purification: Employ recrystallization (DMF/ethanol mixtures) or column chromatography to isolate high-purity products .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from hours to minutes) while maintaining yields >80% .

(Advanced) What advanced techniques resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies arise from assay variability or target promiscuity. Solutions include:

- Orthogonal Assays: Validate activity using both enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) .

- Structural Analog Comparison: Compare activity with analogs (e.g., thiazolidinediones or pyrazole derivatives) to identify critical substituents .

- Meta-Analysis: Use statistical tools to harmonize data from diverse studies, focusing on shared endpoints like IC₅₀ values .

(Advanced) How can computational modeling predict biological targets?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina model interactions with targets (e.g., PPAR-γ or bacterial enzymes) by analyzing hydrogen bonding and hydrophobic contacts with the thioxothiazolidinone core .

- QSAR Models: Relate structural descriptors (e.g., logP, polar surface area) to observed activities like antimicrobial potency .

- Pharmacophore Mapping: Identify essential moieties (e.g., 3,4-dimethoxybenzylidene) for target engagement using Schrödinger Suite .

(Basic) What parameters validate the Z-configuration in the benzylidene moiety?

Methodological Answer:

- X-Ray Crystallography: Use SHELXL for refinement; the Z-configuration shows distinct dihedral angles (e.g., 5–15° between thiazolidinone and benzylidene planes) .

- ¹H-NMR Coupling Constants: Vinyl protons in the Z-isomer exhibit J-values <12 Hz due to restricted rotation .

(Advanced) How do solvent polarity and temperature gradients impact thiazolidinone ring formation?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving regioselectivity. Ethanol favors ring closure via H-bonding .

- Temperature Control: Reflux (~80°C) minimizes side products (e.g., Schiff base intermediates) by accelerating cyclization .

(Advanced) What strategies improve reproducibility in pharmacological assays?

Methodological Answer:

- Standardized Protocols: Pre-treat cells with identical serum concentrations and passage numbers .

- Purity Verification: Use HPLC (C18 columns, acetonitrile/water gradients) to confirm >95% purity before assays .

- Positive Controls: Include reference compounds (e.g., rosiglitazone for PPAR-γ assays) to normalize inter-lab variability .

(Advanced) How does the pyrrolidin-1-yl substituent affect pharmacokinetics?

Methodological Answer:

- Lipophilicity: The pyrrolidin-1-yl group increases logP by ~0.8 units compared to methyl substituents, enhancing membrane permeability .

- Metabolic Stability: In vitro liver microsome assays show slower oxidation (t₁/₂ >60 min) due to steric hindrance from the cyclic amine .

(Basic) What analytical workflows detect degradation products during stability studies?

Methodological Answer:

- HPLC-MS: Use reverse-phase columns (e.g., C18) with ESI-MS to identify hydrolyzed products (e.g., thioamide cleavage) .

- Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.